molecular formula C7H9N5O B1279232 N'-acetylpyrazine-2-carbohydrazonamide

N'-acetylpyrazine-2-carbohydrazonamide

Cat. No.: B1279232
M. Wt: 179.18 g/mol
InChI Key: ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Acetylpyrazine-2-carbohydrazonamide (CAS 717846-93-0) is a high-purity chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . This chemical serves as a versatile pyrazine-hydrazone hybrid building block in medicinal chemistry and materials science research. It belongs to a class of novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives that are currently being explored in cutting-edge scientific studies . Researchers utilize this compound as a key precursor in synthetic organic chemistry, particularly for developing heterocyclic compounds with potential biological activity. Its molecular structure features both hydrogen bond donor and acceptor sites, enabling the formation of complex supramolecular aggregates through N–H∙∙∙O and N–H∙∙∙N hydrogen bonds and π∙∙∙π interactions, as confirmed by single crystal X-ray diffraction studies . The compound's structural characteristics make it valuable for coordination chemistry applications, where it can act as a ligand for metal complexes . Carbohydrazide derivatives similar to this compound are recognized for their substantial pharmacological potential, including as anticancer, antibacterial, anti-inflammatory, anti-tuberculosis, and antiviral agents . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C(/C1=NC=CN=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Metallic Sodium-Mediated Hydrazone Formation

A prominent method involves the condensation of 2-cyanopyrazine with acetyl hydrazides under sodium-mediated conditions. This approach leverages the nucleophilic attack of deprotonated hydrazide on the nitrile group, forming the hydrazone linkage.

Key Protocol:

  • Reagents :

    • 2-Cyanopyrazine
    • 2-Phenylacetohydrazide (or other acetyl hydrazides)
    • Metallic sodium (Na)
    • Dry methanol (MeOH)
  • Procedure :

    • Step 1 : React 2-cyanopyrazine with acetyl hydrazide in dry MeOH.
    • Step 2 : Add metallic sodium to deprotonate the hydrazide, facilitating nucleophilic substitution.
    • Step 3 : Stir at ambient temperature for 4–6 hours.
    • Step 4 : Recrystallize from aqueous ethanol to isolate the product.
  • Yield : ~70–85% (varies with hydrazide substituents).

Spectroscopic Characterization
Technique Key Observations Reference
FTIR C=N stretch (1,600–1,650 cm⁻¹), N–H bend (1,600–1,650 cm⁻¹)
¹H NMR Singlet for =CH proton (δ 8.5–9.0 ppm), aromatic protons (δ 7.2–8.2 ppm)
X-ray Planar hydrazone geometry, π–π stacking interactions

Alternative Methods: Acid-Catalyzed Condensation

Hydrazone formation can also proceed via acid-catalyzed reactions, though this method is less reported for N'-acetyl derivatives.

General Approach:

  • Reagents :

    • 2-Cyanopyrazine
    • Acetyl hydrazide
    • Acetic acid (catalyst)
  • Procedure :

    • Reflux the reactants in ethanol under acidic conditions (pH 3–5).
    • Monitor reaction progress via TLC.
  • Yield : Moderate (~50–60%), with potential side products due to competing hydrolysis.

Synthetic Routes Involving Intermediate Hydrazides

Some protocols first synthesize pyrazine-2-carbohydrazide intermediates, which are then acetylated or condensed with acetyl derivatives.

Example Pathway:

  • Step 1 : Hydrolyze pyrazinamide to pyrazinoic acid using NaOH.
  • Step 2 : Esterify pyrazinoic acid with ethanol/H₂SO₄.
  • Step 3 : React with hydrazine hydrate to yield pyrazine-2-carbohydrazide.
  • Step 4 : Condense with acetyl aldehydes (e.g., 2-phenylacetaldehyde) under reflux.
Advantages :
  • Enables control over substituent positions.
  • Higher purity due to stepwise purification.
Limitations :
  • Multi-step process increases time and cost.

Catalytic Approaches and Optimization

Recent studies explore catalysts to enhance reaction efficiency.

Copper-Mediated Cross-Coupling:

  • Reagents :

    • 2-Cyanopyrazine
    • Acetyl hydrazide
    • CuCl (catalyst)
  • Procedure :

    • React in DMF at 80°C for 12 hours.
    • Quench with aqueous NH₄Cl, extract with ether.
  • Yield : ~60–70% (requires further optimization).

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Key References
Sodium-Mediated 70–85 Ambient, dry MeOH High
Acid-Catalyzed 50–60 Reflux, EtOH/H⁺ Moderate
Multi-Step Intermediate 60–70 Multi-step, reflux Low
Copper-Catalyzed 60–70 DMF, 80°C Moderate

Q & A

What are the optimal synthetic routes for N'-acetylpyrazine-2-carbohydrazonamide, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound typically involves multi-step reactions, starting with condensation between pyrazine-2-carbohydrazide and acetylating agents. Key steps include:

  • Hydrazone formation : Reaction of pyrazine-2-carbohydrazide with an acetyl donor (e.g., acetyl chloride) under anhydrous conditions.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while ethanol/water mixtures improve crystallinity .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) can accelerate the reaction.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Methodological Tip : Monitor reaction progress via TLC or HPLC. Optimize temperature (60–80°C) and stoichiometric ratios (1:1.2 hydrazide:acetyl donor) to minimize side products like unreacted hydrazide or over-acetylated derivatives .

How can structural characterization techniques resolve ambiguities in the molecular configuration of this compound?

Basic Research Focus
Structural elucidation requires a combination of:

  • X-ray crystallography : Determines bond lengths (e.g., C–N = 1.30 Å, N–N = 1.40 Å) and confirms the planar geometry of the carbohydrazonamide core .
  • Spectroscopy :
    • NMR : Distinct signals for acetyl protons (~2.1 ppm) and pyrazine ring protons (8.5–9.0 ppm).
    • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) .
  • Mass spectrometry : Molecular ion peaks at m/z 248.1 (C₉H₁₂N₆O₂) confirm molecular weight .

Methodological Tip : Use hydrogen-deuterium exchange experiments to distinguish labile NH protons from aromatic protons in NMR analysis .

What experimental frameworks are recommended for screening the biological activity of this compound derivatives?

Basic Research Focus
Initial biological screening should include:

  • Enzyme inhibition assays : Target enzymes like kinases or dehydrogenases, using fluorescence-based or colorimetric readouts .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .

Methodological Tip : Validate activity via dose-response curves (IC₅₀ values) and compare with positive controls (e.g., doxorubicin for cytotoxicity) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Advanced Research Focus
SAR studies should focus on:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazine ring to enhance binding affinity to hydrophobic enzyme pockets .
  • Hybrid analogs : Combine with triazole or benzothiazole moieties to improve pharmacokinetic properties (e.g., logP < 3) .
  • Conformational analysis : Use DFT calculations to predict optimal dihedral angles for target interactions .

Methodological Tip : Pair synthetic modifications with molecular docking (e.g., AutoDock Vina) to prioritize candidates for synthesis .

What computational strategies are effective in predicting the pharmacokinetic and toxicity profiles of this compound analogs?

Advanced Research Focus
Leverage in silico tools to:

  • ADMET prediction : Use SwissADME or pkCSM to estimate absorption (%HIA >70%), CYP450 inhibition, and hERG cardiotoxicity risks .
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize electron density maps for reactivity predictions .
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability (RMSD < 2.0 Å over 100 ns) .

Methodological Tip : Validate computational predictions with in vitro metabolic stability assays (e.g., microsomal half-life) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Purity variations : Confirm compound purity (>98%) via HPLC and elemental analysis before biological testing .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) and cell passage numbers to ensure reproducibility .
  • Target selectivity : Use siRNA knockdown or CRISPR-edited cell lines to isolate specific pathway effects .

Methodological Tip : Perform meta-analyses of published data to identify trends, and replicate studies under controlled conditions .

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